4-Iodo-1-oxidoquinolin-1-ium-3-ol

Description

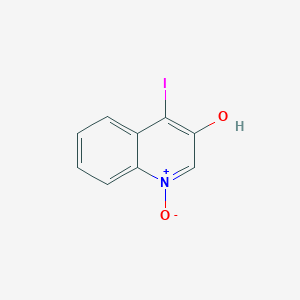

4-Iodo-1-oxidoquinolin-1-ium-3-ol is a substituted quinolinium derivative characterized by a positively charged nitrogen atom in the heterocyclic ring, stabilized by an oxide group at position 1. The compound features an iodine substituent at position 4 and a hydroxyl group at position 3 (Figure 1). This structure imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., antimicrobial or anticancer agents) and materials science (e.g., fluorescent probes).

Properties

IUPAC Name |

4-iodo-1-oxidoquinolin-1-ium-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO2/c10-9-6-3-1-2-4-7(6)11(13)5-8(9)12/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXQAKWEKFKORP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=[N+]2[O-])O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1-oxidoquinolin-1-ium-3-ol typically involves the iodination of quinoline derivatives followed by oxidation. One common method is the electrophilic iodination of quinoline-1-oxide using iodine or iodine monochloride in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of 4-Iodo-1-oxidoquinolin-1-ium-3-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1-oxidoquinolin-1-ium-3-ol can undergo various chemical reactions, including:

Oxidation: The oxido group can be further oxidized to form quinoline N-oxide derivatives.

Reduction: The compound can be reduced to remove the oxido group, yielding quinoline derivatives.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 4-Iodo-1-oxidoquinolin-1-ium-3-ol is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals

Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine: The compound’s potential therapeutic properties are being explored in the treatment of various diseases, including infections and cancer. Its mechanism of action and interactions with cellular targets are subjects of ongoing research.

Industry: In the industrial sector, 4-Iodo-1-oxidoquinolin-1-ium-3-ol is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-Iodo-1-oxidoquinolin-1-ium-3-ol involves its interaction with cellular targets such as enzymes and DNA. The oxido group can form reactive oxygen species, leading to oxidative stress and damage to cellular components. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to biological macromolecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Table 1: Substituent Analysis of Selected Compounds

Key Observations:

Core Structure: The target compound and share a quinolinium core, while is based on isoquinoline, altering ring connectivity and electronic properties. The dihydroquinolinone in introduces partial saturation, reducing aromaticity compared to the fully aromatic quinolinium derivatives.

Substituent Positions: Iodine placement varies: Position 4 in the target and vs. position 3 in . This positional difference affects steric interactions and electronic effects (e.g., directing electrophilic substitution reactions).

Functional Groups :

Reactivity Trends:

- The hydroxyl group in the target compound may participate in acid-base reactions or form hydrogen bonds, unlike the inert methyl group in .

- The iodine in and the target compound could undergo further substitution (e.g., Ullmann coupling), whereas the alkyl iodide in is more prone to elimination.

Optical and Electronic Properties

While explicit data for the target compound is lacking, inferences can be drawn from analogs:

- : Exhibits strong fluorescence due to the quinolinium core and extended conjugation from the iodopropyl chain .

- : The ketone and acetoxy groups may redshift absorption spectra compared to hydroxylated analogs.

- : The isoquinoline scaffold and phenyl group likely enhance π-π stacking interactions, relevant for materials science applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.